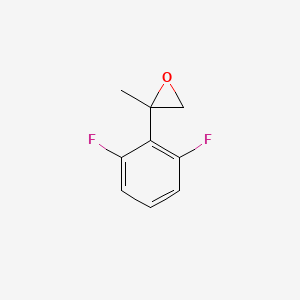
Methyl (E)-6-(3-hydroxyprop-1-en-1-yl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(3-hydroxyprop-1-en-1-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl ester group at the 3-position and a hydroxyprop-1-en-1-yl group at the 6-position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(3-hydroxyprop-1-en-1-yl)pyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium acetate (NaOAc).
Industrial Production Methods
In an industrial setting, the production of methyl 6-(3-hydroxyprop-1-en-1-yl)pyridine-3-carboxylate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(3-hydroxyprop-1-en-1-yl)pyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyprop-1-en-1-yl group.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyprop-1-en-1-yl group may yield a carboxylic acid derivative, while reduction of the ester group may produce a primary alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(3-hydroxyprop-1-en-1-yl)pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 6-(3-hydroxyprop-1-en-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: This compound has a similar pyridine ring structure but differs in the position and type of substituents.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another related compound with a different heterocyclic core and functional groups.
Uniqueness
Methyl 6-(3-hydroxyprop-1-en-1-yl)pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
methyl 6-[(E)-3-hydroxyprop-1-enyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)8-4-5-9(11-7-8)3-2-6-12/h2-5,7,12H,6H2,1H3/b3-2+ |
InChI-Schlüssel |
HQHFMAPYMPMVEU-NSCUHMNNSA-N |
Isomerische SMILES |
COC(=O)C1=CN=C(C=C1)/C=C/CO |
Kanonische SMILES |
COC(=O)C1=CN=C(C=C1)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13586317.png)
![1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B13586323.png)

![3-[3-(Difluoromethoxy)phenyl]oxan-3-amine](/img/structure/B13586358.png)



